molecular formula C6H11NO2 B157445 4-Acetylmorpholine CAS No. 1696-20-4

4-Acetylmorpholine

Cat. No. B157445
CAS RN: 1696-20-4
M. Wt: 129.16 g/mol
InChI Key: KYWXRBNOYGGPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetylmorpholine is a chemical compound that has been studied for its potential in various pharmacological applications. It is a derivative of morpholine, a heterocyclic amine, which is characterized by the presence of an oxygen atom in the ring structure. The acetylation of morpholine results in 4-acetylmorpholine, which exhibits different properties and reactivity compared to its parent compound.

Synthesis Analysis

The synthesis of morpholine derivatives, including those related to 4-acetylmorpholine, involves several steps and can yield a variety of compounds with different substituents. For instance, a chiral, five-step synthesis of 2-(hydroxymethyl)-2,4-dimethylmorpholine from (R)- and (S)-2-methylglycidols has been reported, with an overall yield of 63% . This synthesis pathway demonstrates the potential for creating structurally diverse morpholine derivatives, which could include 4-acetylmorpholine analogs.

Molecular Structure Analysis

The molecular structure of 4-acetylmorpholine and its derivatives plays a crucial role in their interaction with biological targets. For example, the docking studies of 4-aminoquinoline derivatives, which share structural similarities with 4-acetylmorpholine, revealed that the positioning of the quinoline group within the active site of acetylcholinesterase (AChE) is critical for enzyme inhibition . The substituents attached to the morpholine ring can establish hydrogen bonds or π-interactions with residues of the peripheral anionic site, influencing the compound's potency and selectivity.

Chemical Reactions Analysis

The reactivity of 4-acetylmorpholine derivatives in chemical reactions is influenced by the functional groups attached to the morpholine ring. For instance, the presence of a nitrophenylsulfonoxyl group in morpholine derivatives has been shown to control the mode of inhibition of AChE, changing from competitive to noncompetitive inhibition . This suggests that modifications to the morpholine ring, such as acetylation, can significantly alter the chemical behavior of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-acetylmorpholine can be analyzed using techniques such as gas chromatography. A study on the separation and quantitative determination of acetylmorpholine by gas chromatography with a flame ionization detector (FID) demonstrated the ability to achieve precise measurements with a standard deviation of ±0.11%, a coefficient of variation of 0.55%, and an average recovery of 100.46% . These properties are essential for understanding the compound's behavior in various environments and for its potential use in pharmaceutical applications.

Scientific Research Applications

Synthesis and Chemical Analysis

4-Acetylmorpholine has been synthesized through microwave-assisted acetylation, showing the significant impact of reaction conditions on yield and purity. In one study, optimal conditions resulted in an 86.6% yield, demonstrating the efficiency of microwave catalysis in acetylation reactions (Peng Yong-fang, 2009). Furthermore, gas chromatography has been utilized for the separation and quantitative determination of acetylmorpholine, confirming its stability and facilitating purity assessments (Wang Li-pin, 2007).

Biological and Pharmacological Activities

4-Acetylmorpholine derivatives have been investigated for their biological activities, including antimicrobial properties and potential anti-Alzheimer's disease effects. One study synthesized derivatives showing selective inhibition for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with compounds exhibiting significant AChE inhibition, suggesting their potential in Alzheimer's disease therapy (Yuheng Hu et al., 2019). Another study explored the synthesis of novel benzimidazole-morpholine derivatives, indicating their inhibitory potential on cyclooxygenase enzymes, presenting them as candidates for treating inflammatory diseases (N. O. Can et al., 2017).

Chemical Properties and Synthesis

Research into the chemical synthesis of N-acetylmorpholine provides insights into optimal conditions for its production. A process involving morpholine and acetic anhydride yielded N-acetylmorpholine with a high purity of 99% and a yield of 97%, showcasing efficient synthesis methods (Pang Huailin, 2005).

Environmental and Toxicological Studies

Investigations into the environmental and toxicological impacts of related compounds, such as 4-n-nonylphenol, have revealed their effects on vasoconstriction and vasorelaxation in rats, suggesting potential vascular susceptibility to exposure (C. Hsieh et al., 2009). This highlights the importance of understanding the broader implications of chemical exposure on health and environment.

Safety And Hazards

4-Acetylmorpholine may cause serious eye irritation and may damage fertility or the unborn child . It is advised to avoid contact with skin and eyes, and to avoid inhalation of vapor or mist .

properties

IUPAC Name

1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(8)7-2-4-9-5-3-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWXRBNOYGGPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061889
Record name N-Acetylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetylmorpholine

CAS RN

1696-20-4
Record name N-Acetylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1696-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(4-morpholinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001696204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetylmorpholine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2764
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-(4-morpholinyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Acetylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.376
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Acetylmorpholine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNM8H2HUC7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4,5-Bis-(4-chloro-phenyl)-2-[2-ethoxy-4-(2-methoxy-1,1-dimethyl-ethyl)-phenyl]-4,5-dihydro-imidazole-1-carbonyl chloride (60 mg, 0.107 mmol) was reacted with 1-morpholin-4-yl-2-piperazin-1-yl-ethanone (34.2 mg, 0.161 mmol, Oakwood Products) using the procedure described in example 25 to give 4,5-bis-(4-chloro-phenyl)-2-[2-ethoxy-4-(2-methoxy-1,1-dimethyl-ethyl)-phenyl]-4,5-dihydro-imidazole-1-carbonyl}-piperazin-1-yl)-1-morpholin-4-yl-ethanone (70.1 mg) as white solids. The enantiomers were separated by chiral chromatography (Diacel ChiralPak OD, eluting with 40/60 hexane/ethanol). The first peak coming off the column is the desired 2-(4-{(4S,5R)-4,5-bis-(4-chloro-phenyl)-2-[2-ethoxy-4-(2-methoxy-1,1-dimethyl-ethyl)-phenyl]-4,5-dihydro-imidazole-1-carbonyl}-piperazin-1-yl)-1-morpholin-4-yl-ethanone (31.6 mg, white solids). HR-MS (ES, m/z): observed 736.3029, calculated for C39H48Cl2N5O5 [(M+H)+] 736.3027.
Name
4,5-Bis-(4-chloro-phenyl)-2-[2-ethoxy-4-(2-methoxy-1,1-dimethyl-ethyl)-phenyl]-4,5-dihydro-imidazole-1-carbonyl chloride
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
34.2 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Acetylmorpholine
Reactant of Route 2
Reactant of Route 2
4-Acetylmorpholine
Reactant of Route 3
Reactant of Route 3
4-Acetylmorpholine
Reactant of Route 4
Reactant of Route 4
4-Acetylmorpholine
Reactant of Route 5
Reactant of Route 5
4-Acetylmorpholine
Reactant of Route 6
Reactant of Route 6
4-Acetylmorpholine

Citations

For This Compound
78
Citations
T Kavitha, G Velrajb - researchgate.net
… In the present investigation, an Acetylated compound 4-Acetylmorpholine has been chosen for Density functional theory calculations. The FT-IR and FT-Raman spectra of the title …
Number of citations: 0 www.researchgate.net
WR Bergmark, DG Whitten - Molecular Crystals and Liquid Crystals, 1991 - Taylor & Francis
… of the amino ketone 3-methyl-3-(4-morpholinyl)-2-butanone and water in nonpolar solvents leads to an oxidative cleavage of the amino ketone to form ultimately 4-acetylmorpholine and …
Number of citations: 3 www.tandfonline.com
B Languille, A Drageset, T Mikoviny… - Proceedings of the …, 2021 - papers.ssrn.com
… compounds: monomethylamine (MMA), formamide (FA), morpholine (MOR), 4,4dimethyloxazolidine (DMO), 2-methyl-2-(methylamino)propan-1-ol (MeAMP), 4-acetylmorpholine (AMOR…
Number of citations: 4 papers.ssrn.com
T Nishida, S Tanaka, M Nogami - Science China Chemistry, 2014 - Springer
… The contribution of the ether oxygen atom to the adsorption of Pd(II) was also suggested from our study on crystal prepared from 4-acetylmorpholine and palladium nitrate. …
Number of citations: 1 link.springer.com
BB Michniak, MR Player, DA Godwin… - International journal of …, 1998 - Elsevier
Dermal penetration enhancers were evaluated (14) using diffusion cell techniques, hairless mouse skin and hydrocortisone as the model drug. The following were synthesized: 1-…
Number of citations: 34 www.sciencedirect.com
AG Asratyan, GA Bagdasaryan, AD Markosyan… - Russian Journal of …, 2018 - Springer
… a tendency to decrease the yield of 4-acetylmorpholine (2) due to side processes, mainly as a result of resin formation. It should be noted that 4-acetylmorpholine (2) is obtained by this …
Number of citations: 1 link.springer.com
Y Uozumi, K Zhang - Synfacts, 2023 - thieme-connect.com
… In the reactions of N-methylacetamide, N,N-diethylacetamide, and 4acetylmorpholine with benzyl alcohol, a Ru NPs (DMF) catalyst was used to give the corresponding desired products …
Number of citations: 0 www.thieme-connect.com
Y Uozumi, K Kim - Synfacts, 2017 - thieme-connect.com
… After hydrogenation of 4-acetylmorpholine, the used Pt/V/HAP catalyst was recovered by filtration and reused ten times without any loss of activity. …
Number of citations: 0 www.thieme-connect.com
PJ Dierickx - Alternatives to Laboratory Animals, 1989 - journals.sagepub.com
… In order to determine the reproducibility of GI50 determinations, the GI50 values of solketal, 4-acetylmorpholine and triisopropanolamine were determined in three independent assays. …
Number of citations: 4 journals.sagepub.com
MD Farahani, C Moodley, AS Mahomed, HB Friedrich - Iscience, 2022 - cell.com
… The catalysts were tested for hydrogenation of 4-acetylmorpholine to n-ethyl morpholine as … In this protocol 4-acetylmorpholine was reduced to 4ethylmorpholine under hydrogen …
Number of citations: 1 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.